molecular formula C32H50O5 B12430722 3beta-Acetoxy-12alpha-hydroxyoleanan-13beta,28-olide

3beta-Acetoxy-12alpha-hydroxyoleanan-13beta,28-olide

Cat. No.: B12430722
M. Wt: 514.7 g/mol
InChI Key: SFSFDBPTPLSWRM-DWRPWKLESA-N
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Description

3beta-Acetoxy-12alpha-hydroxyoleanan-13beta,28-olide is a triterpenoid compound Triterpenoids are a class of chemical compounds composed of three terpene units, which are often found in plants and have various biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3beta-Acetoxy-12alpha-hydroxyoleanan-13beta,28-olide typically involves multiple steps, starting from simpler triterpenoid precursors. The synthetic route often includes acetylation and hydroxylation reactions. For instance, one common method involves the acetylation of a triterpenoid precursor followed by selective hydroxylation at the 12alpha position. The reaction conditions usually require the use of specific catalysts and solvents to achieve the desired selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from natural sources, such as plants that naturally produce triterpenoids. The extraction process is followed by purification steps, including chromatography, to isolate the desired compound. Alternatively, industrial synthesis may employ optimized synthetic routes that are scalable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

3beta-Acetoxy-12alpha-hydroxyoleanan-13beta,28-olide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional hydroxyl or carbonyl groups, while reduction may result in the removal of oxygen-containing groups .

Scientific Research Applications

3beta-Acetoxy-12alpha-hydroxyoleanan-13beta,28-olide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3beta-Acetoxy-12alpha-hydroxyoleanan-13beta,28-olide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 3beta-Acetoxy-2alpha,19alpha-dihydroxy-11alpha,12alpha-epoxy-ursan-28,13beta-olide
  • 2alpha-Acetoxy-3beta,19alpha-dihydroxy-11alpha,12alpha-epoxy-ursan-28,13beta-olide
  • 2-O-acetyl-euscaphic acid

Uniqueness

3beta-Acetoxy-12alpha-hydroxyoleanan-13beta,28-olide is unique due to its specific functional groups and stereochemistry, which confer distinct biological activities and chemical reactivity compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C32H50O5

Molecular Weight

514.7 g/mol

IUPAC Name

[(1S,4S,5R,13R,17S)-16-hydroxy-4,5,9,9,13,20,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl] acetate

InChI

InChI=1S/C32H50O5/c1-19(33)36-24-10-11-28(6)20(27(24,4)5)9-12-29(7)21(28)17-23(34)32-22-18-26(2,3)13-15-31(22,25(35)37-32)16-14-30(29,32)8/h20-24,34H,9-18H2,1-8H3/t20?,21?,22?,23?,24?,28-,29+,30-,31-,32+/m0/s1

InChI Key

SFSFDBPTPLSWRM-DWRPWKLESA-N

Isomeric SMILES

CC(=O)OC1CC[C@]2(C(C1(C)C)CC[C@@]3(C2CC([C@@]45[C@]3(CC[C@@]6(C4CC(CC6)(C)C)C(=O)O5)C)O)C)C

Canonical SMILES

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC(C45C3(CCC6(C4CC(CC6)(C)C)C(=O)O5)C)O)C)C

Origin of Product

United States

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